molecular formula C22H22FN3O2 B11190192 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-ethylphenyl)acetamide

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B11190192
M. Wt: 379.4 g/mol
InChI Key: CNMNTWMQWQUYEM-UHFFFAOYSA-N
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Description

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethyl group, and a dihydropyrimidinone core

Preparation Methods

The synthesis of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Core: This step involves the condensation of ethyl acetoacetate, urea, and an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Acylation: The final step involves the acylation of the dihydropyrimidinone core with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

    Medicine: Preliminary studies suggest that the compound may have pharmacological properties, such as anti-inflammatory or anticancer activity, warranting further investigation.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity through competitive or non-competitive inhibition. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar compounds to 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE include:

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H22FN3O2/c1-3-15-8-5-6-11-19(15)25-20(27)14-26-21(28)13-18(4-2)24-22(26)16-9-7-10-17(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,25,27)

InChI Key

CNMNTWMQWQUYEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC(=CC=C3)F)CC

Origin of Product

United States

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